6,7-Diisopropylpteridin-2,4-diaminphosphat

Übersicht

Beschreibung

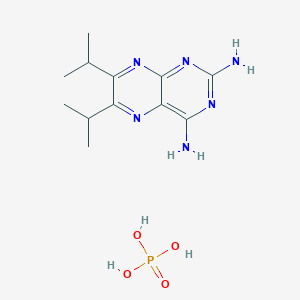

6,7-Diisopropylpteridine-2,4-diamine phosphate, also known as 6,7-Diisopropylpteridine-2,4-diamine phosphate, is a useful research compound. Its molecular formula is C12H21N6O4P and its molecular weight is 344.31 g/mol. The purity is usually 95%.

The exact mass of the compound 6,7-Diisopropylpteridine-2,4-diamine phosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98771. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6,7-Diisopropylpteridine-2,4-diamine phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Diisopropylpteridine-2,4-diamine phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anwendung in der organischen Synthese

“6,7-Diisopropylpteridin-2,4-diaminphosphat” ist ein wertvolles Reagenz in der organischen Synthese, da es als Nukleophil fungieren kann . Es dient als Zwischenprodukt in verschiedenen chemischen Reaktionen zur Synthese von heterocyclischen Verbindungen . Das macht es zu einem vielseitigen Werkzeug im Bereich der organischen Chemie.

Anwendung in der Solarenergie

Diese Verbindung wurde bei der Entwicklung effizienter und stabiler invertierter Perowskit-Solarzellen eingesetzt . Eine einfache und leicht umsetzbare lösungsbasierte Grenzflächenstrategie wird basierend auf dieser Verbindung vorgeschlagen, um die Probleme der Volumen- und Grenzflächenrekombination in invertierten Perowskit-Solarzellen zu überwinden . Die Stromwandlungseffizienz (PCE) der Geräte mit dieser Verbindung wird im Vergleich zu den Kontrollgeräten ohne diese um 33,49 % verbessert .

Anwendung in der EnergieRegulierung

Die Verbindung befindet sich an der Fullerene/Kathoden-Grenzfläche und diffundiert auch durch die gesamte Perowskit/Fullerene-Heterojunktion, was zur gleichzeitigen Realisierung der Volumen- und Grenzflächenregulierung führt . Der energetische Missmatch zwischen der (6,6)-Phenyl-C 61 Buttersäuremethylester (PCBM)- und der Ag-Grenzfläche, der durch Defekte verursachte Rekombinationsenergieverlust und die Restbeanspruchung des Perowskitfilms werden alle durch die Einführung dieser Verbindung verbessert .

Anwendung bei der Verbesserung der Gerätestandfestigkeit

Die Einführung von “this compound” verbessert die thermische Stabilität der Geräte erheblich . Die Zeit, die benötigt wird, um den PCE-Abfall auf 80 % seines Ausgangswerts (T80) zu reduzieren, erreicht bis zu 247 Stunden, während T80 der Kontrollgeräte nur 14 Stunden beträgt . Dies zeigt das Potenzial der Verbindung zur Verbesserung der Lebensdauer und Zuverlässigkeit von Geräten.

Wirkmechanismus

Target of Action

The primary target of Antimalarial Agent 1 is the Plasmodium gallinaceum . This is a species of the plasmodium genus that causes malaria in poultry. The compound has shown to have an antimalarial index of 1:40 when tested against this organism .

Mode of Action

It is known to act as a nucleophile and serves as an intermediate in various chemical reactions to synthesize heterocyclic compounds . These properties suggest that it may interfere with the biochemical processes of the Plasmodium gallinaceum, thereby inhibiting its growth and proliferation.

Biochemical Pathways

Given its nucleophilic properties and role in the synthesis of heterocyclic compounds, it is likely that it disrupts essential metabolic pathways in the plasmodium gallinaceum .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability.

Result of Action

The result of the action of Antimalarial Agent 1 is the inhibition of the growth and proliferation of Plasmodium gallinaceum . This leads to a decrease in the severity of the malaria symptoms caused by this organism.

Biochemische Analyse

Biochemical Properties

It is known that this compound has an antimalarial index of 1:40 when tested against Plasmodium gallinaceum

Cellular Effects

It is known to have protective effects in mice infected with Vibrio cholerae This suggests that it influences cell function and may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to act as a nucleophile and serve as an intermediate in various chemical reactions , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 6,7-Diisopropylpteridine-2,4-diamine phosphate vary with different dosages in animal models. It is known to show protective effects in mice infected with Vibrio cholerae Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking

Eigenschaften

IUPAC Name |

6,7-di(propan-2-yl)pteridine-2,4-diamine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6.H3O4P/c1-5(2)7-8(6(3)4)16-11-9(15-7)10(13)17-12(14)18-11;1-5(2,3)4/h5-6H,1-4H3,(H4,13,14,16,17,18);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQBQYASRYRNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N=C(N=C2N=C1C(C)C)N)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N6O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40233092 | |

| Record name | 6,7-Diisopropylpteridine-2,4-diamine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84176-65-8 | |

| Record name | 2,4-Pteridinediamine, 6,7-bis(1-methylethyl)-, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84176-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Diisopropylpteridine-2,4-diamine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084176658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 84176-65-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Diisopropylpteridine-2,4-diamine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-diisopropylpteridine-2,4-diamine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DIISOPROPYLPTERIDINE-2,4-DIAMINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y998EB9RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B132598.png)

![Des[2-(2-thienylmethyl)] Eprosartan](/img/structure/B132613.png)

![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)